2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride 2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524751
InChI: InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2/h3-10,17H,1-2H3
SMILES:
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride

CAS No.:

Cat. No.: VC16524751

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride -

Specification

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name 2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C15H15NO3/c1-18-14-6-4-3-5-12(14)16-10-11-7-8-13(17)15(9-11)19-2/h3-10,17H,1-2H3
Standard InChI Key PWCQOBFCLCXOKM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-methoxy-4-[(2-methoxyphenyl)iminomethyl]phenol hydrochloride, reflecting its substitution pattern: a phenolic ring with methoxy groups at positions 2 and 4, linked via an imine bond to a 2-methoxyphenyl group. Its molecular formula is C15H15NO3HCl\text{C}_{15}\text{H}_{15}\text{NO}_{3} \cdot \text{HCl}, with a molecular weight of 293.74 g/mol (257.28 g/mol for the free base + 36.46 g/mol for HCl) . The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing reactivity and biological interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H15NO3HCl\text{C}_{15}\text{H}_{15}\text{NO}_{3} \cdot \text{HCl}
Molecular Weight293.74 g/mol
CAS Registry NumberVC16524751
AppearanceCrystalline solid
SolubilitySlightly soluble in water; soluble in NaOH, organic solvents

Spectral Characterization

Fourier-Transform Infrared (FTIR) spectroscopy of analogous Schiff bases reveals a strong absorption band at 15901591cm11590–1591 \, \text{cm}^{-1}, attributed to the C=N\text{C=N} stretch . Nuclear Magnetic Resonance (NMR) data for the free base counterpart show a singlet at 8.42ppm8.42 \, \text{ppm} (1H, imine proton) and aromatic protons between 6.87.5ppm6.8–7.5 \, \text{ppm} . Gas Chromatography-Mass Spectrometry (GC-MS) confirms a molecular ion peak at m/z257m/z \, 257, consistent with the free base’s molecular weight .

Table 2: Key Spectral Data

TechniqueKey SignalsSource
FTIR1590cm1(C=N)1590 \, \text{cm}^{-1} \, (\text{C=N})
1H NMR^1\text{H NMR}8.42ppm(1H, s, CH=N)8.42 \, \text{ppm} \, (\text{1H, s, CH=N})
GC-MSm/z257[M]+m/z \, 257 \, [\text{M}]^+

Synthesis and Optimization

Condensation Reaction Mechanism

The synthesis involves condensing 2-methoxy-4-hydroxybenzaldehyde with 2-methoxyaniline in a polar solvent (e.g., water or ethanol) under reflux. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the C=N\text{C=N} bond . The hydrochloride salt is obtained by treating the free base with hydrochloric acid, enhancing solubility for biological assays.

Yield and Reaction Conditions

Optimized conditions from analogous syntheses report yields exceeding 85% using stirrer methods at 2040C20–40^\circ \text{C} for 30 minutes . The use of sodium hydroxide as a base facilitates deprotonation of the phenolic -OH group, accelerating imine formation . Post-synthesis purification via recrystallization from methanol yields high-purity crystals.

Equation 1: Synthesis Reaction

2-Methoxy-4-hydroxybenzaldehyde+2-MethoxyanilineH2O, NaOHSchiff BaseHClHydrochloride Salt\text{2-Methoxy-4-hydroxybenzaldehyde} + \text{2-Methoxyaniline} \xrightarrow{\text{H}_2\text{O, NaOH}} \text{Schiff Base} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Physicochemical and Stability Profiles

Thermal Stability

Differential Scanning Calorimetry (DSC) of similar compounds shows a melting point range of 128130C128–130^\circ \text{C} for the free base, with decomposition above 250C250^\circ \text{C} . The hydrochloride form exhibits higher thermal stability due to ionic interactions, though specific data require further study.

Solubility and Partition Coefficients

The compound is sparingly soluble in water (0.1mg/mL\sim 0.1 \, \text{mg/mL}) but fully soluble in 1M NaOH, indicating pH-dependent solubility . LogP calculations (estimated via ChemDraw) suggest moderate lipophilicity (LogP=2.8\text{LogP} = 2.8), favoring membrane permeability in biological systems.

Biological Activity and Applications

Antioxidant Capacity

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the analogous Schiff base exhibited an EC50\text{EC}_{50} of 10.46ppm10.46 \, \text{ppm}, comparable to ascorbic acid (EC50=8.2ppm\text{EC}_{50} = 8.2 \, \text{ppm}) . The phenolic and methoxy groups donate electrons, stabilizing free radicals via resonance .

Catalytic and Industrial Applications

Schiff bases act as ligands in transition metal catalysts. For instance, copper(II) complexes of analogous compounds catalyze oxidation reactions with turnover frequencies > 500h1500 \, \text{h}^{-1}. The hydrochloride derivative’s solubility in polar solvents could optimize catalytic systems in aqueous media.

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